molecular formula C19H20N2O3 B2748852 3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide CAS No. 954721-81-4

3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide

Cat. No.: B2748852
CAS No.: 954721-81-4
M. Wt: 324.38
InChI Key: BWDHGNOPQJRTTJ-UHFFFAOYSA-N
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Description

3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative is characterized by a pyrrolidinone core structure, a feature commonly investigated for its potential biological activity. Its primary research value lies in its application as a key intermediate or potential active compound in drug discovery programs, particularly in the field of oncology. Research into structurally similar compounds has demonstrated potent inhibitory activity against Histone Deacetylases (HDACs) . HDAC inhibitors are a major area of focus in cancer research, as they can alter gene expression and induce apoptosis in cancer cells. Consequently, this compound is a valuable candidate for researchers studying epigenetic therapies and developing new anti-cancer agents . The structural motif of a benzamide linked to a substituted pyrrolidinone is a recognized pharmacophore in the design of small-molecule therapeutics, making this compound a versatile building block for further structure-activity relationship (SAR) studies . It is provided for laboratory research purposes only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-17-9-5-6-15(11-17)19(23)20-12-14-10-18(22)21(13-14)16-7-3-2-4-8-16/h2-9,11,14H,10,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDHGNOPQJRTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide typically involves a multi-step process. One common synthetic route starts with the preparation of the pyrrolidinone intermediate. This can be achieved by the reaction of itaconic acid with aniline to form the corresponding pyrrolidinone derivative. The intermediate is then subjected to a series of reactions, including methylation and amidation, to introduce the methoxy group and the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems and optimized reaction conditions to ensure efficient conversion of starting materials to the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural Analogues Targeting Enzymes

EPZ011989 (EZH2 Inhibitor)
  • Structure: Contains a benzamide core with morpholino, methoxyethyl, and methyl groups.
  • Biological Activity : Potent and selective EZH2 inhibitor, inducing gene expression alterations in preclinical cancer models.
  • Comparison: Both compounds share a benzamide backbone and methoxy substituents.
DNA Gyrase Inhibitors (Compounds 21–23, Table 2)
  • Structure : Benzamides with methyl substituents on the aromatic ring.
  • Biological Activity : Weak DNA gyrase inhibition (IC50 >100 μM).
  • Comparison: The 3-methoxy group in the target compound may occupy a different spatial position compared to the 4-methyl groups in these analogues, suggesting that substituent placement critically impacts activity.

Substituted Benzamides with Heterocyclic Moieties

2-Chloro-N-[(5Z)-5-(3-Methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide
  • Structure: Benzamide with a thioxothiazolidinone ring and chloro substituent.
  • Biological Activity: Not explicitly stated, but thiazolidinone derivatives often exhibit antimicrobial or anti-inflammatory activity.
  • Comparison: The thioxothiazolidinone moiety enhances rigidity and electronic properties, whereas the target compound’s pyrrolidinone ring offers conformational flexibility. The 3-methoxy group may improve solubility compared to the chloro substituent .
4-({1-[3-(3-Amino-3-oxopropyl)-5-Chlorophenyl]-3-methyl-1H-pyrazolo[4,3-c]pyridin-6-yl}amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
  • Structure : Benzamide with pyrazolo-pyridinamine and piperidinyl groups.
  • Biological Activity : Likely targets kinases or proteases due to the heterocyclic scaffold.
  • In contrast, the target compound’s pyrrolidinone-phenyl group may prioritize hydrophobic interactions .

Fluorinated Benzamide Analogues

5-Fluor-N-(2-methoxy-4-methylpyridin-3-yl)-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzamide
  • Structure : Fluorinated benzamide with triazolo-oxazine and pyridinyl groups.
  • Biological Activity : Likely designed for enhanced metabolic stability and CNS penetration.
  • Comparison : Fluorine substitution improves bioavailability and membrane permeability. The target compound lacks fluorine but retains a methoxy group, balancing lipophilicity and solubility .
Ligands L1–L3 (Carbamothionyl Benzamides)
  • Structure : Chloro/fluoro-substituted benzamides with carbamothionyl groups.
  • Application : Catalysts in Suzuki coupling reactions (C–C bond formation).
  • Comparison : The carbamothionyl group enables metal coordination, unlike the target compound’s amide linkage. This highlights structural versatility: the same core can be tailored for catalysis or bioactivity .

Data Table: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Target/Activity Key Findings
Target Compound 3-Methoxy, pyrrolidinone-phenyl side chain Hypothesized EZH2 inhibition Flexible pyrrolidinone may enhance binding; methoxy improves solubility.
EPZ011989 Morpholino, methoxyethyl, methyl groups EZH2 inhibitor High potency due to polar substituents; clinical potential .
Rip-B 2-Hydroxy, methoxyphenethylamine Anti-inflammatory (assumed) Simpler structure with lower molecular weight .
Compound 23 (DNA gyrase inhibitor) 4-Methyl benzamide DNA gyrase (IC50 >100 μM) Substituent position critical; 3-methoxy may outperform .
2-Chloro-N-(thioxothiazolidin-3-yl)benzamide Thioxothiazolidinone, chloro substituent Antimicrobial (hypothesized) Rigid scaffold vs. target’s flexible pyrrolidinone .

Biological Activity

3-Methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide is a compound of interest due to its potential biological activities, including antiproliferative and antioxidative properties. This article reviews the synthesis, biological mechanisms, and activity data associated with this compound, drawing on diverse sources of research.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O3C_{14}H_{18}N_{2}O_{3} with a molecular weight of 262.30 g/mol. The compound features a methoxy group, a phenyl ring, and a pyrrolidinone moiety, which contribute to its unique chemical behavior and biological activity.

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several related compounds have been documented in studies:

CompoundCell LineIC50 (µM)
Compound 1MCF-71.2
Compound 2HCT1163.7
Compound 3HEK2935.3

Notably, compounds with similar structures have shown IC50 values ranging from 1.2 to 5.3 µM against these cell lines, suggesting that modifications to the structure can enhance or diminish biological activity .

Antioxidative Activity

The antioxidative properties of the compound have been evaluated using various assays, demonstrating improved performance compared to standard antioxidants like BHT (butylated hydroxytoluene). Some derivatives exhibited significant antioxidative activity across multiple methods, indicating their potential therapeutic applications in oxidative stress-related conditions .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors involved in oxidative stress and inflammation pathways. Preliminary studies suggest that these interactions may lead to modulation of cellular signaling pathways that are critical in cancer progression and other diseases .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antiproliferative Effects : In vitro studies demonstrated that certain methoxy-substituted derivatives showed selective toxicity towards cancer cells while sparing normal cells.
  • Antibacterial Activity : Some derivatives exhibited antibacterial properties against Gram-positive strains, with minimum inhibitory concentrations (MIC) as low as 8 µM for E. faecalis .

Q & A

Q. What are the standard synthetic routes for 3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrrolidinone core and subsequent coupling with the benzamide moiety. For example:

  • Step 1 : Formation of the 5-oxo-1-phenylpyrrolidin-3-ylmethyl intermediate via cyclization of substituted acrylamides under basic conditions.
  • Step 2 : Amide coupling between 3-methoxybenzoic acid derivatives (e.g., acid chlorides) and the pyrrolidinone intermediate using catalysts like HATU or DCC. Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is critical for yields >60% .

Q. Which spectroscopic and chromatographic methods are used for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and amide bond formation (e.g., methoxy protons at ~3.8 ppm, aromatic signals between 6.5–8.0 ppm).
  • HPLC/MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ via ESI-MS).
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions in crystalline forms .

Q. What in vitro assays are recommended for initial biological screening?

  • Receptor binding assays : Target serotonin receptors (5-HT2A_{2A}) or nuclear receptors (e.g., RORγt) using radioligand displacement (IC50_{50} determination).
  • Enzyme inhibition studies : Evaluate interactions with kinases or cytochrome P450 isoforms via fluorescence-based kinetic assays .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance synthesis yield and purity?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Catalyst optimization : Pd-based catalysts for coupling steps increase efficiency (e.g., 10 mol% Pd(PPh3_3)4_4).
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity product (>98%) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds.
  • Meta-analysis : Compare IC50_{50} values across studies, adjusting for variables like serum concentration or incubation time.
  • Selectivity profiling : Screen against related targets (e.g., 5-HT2B_{2B}/5-HT2C_{2C} receptors) to rule off-target effects .

Q. How does computational chemistry aid in structure-activity relationship (SAR) analysis?

  • Molecular docking : Predict binding modes to targets like RORγt (e.g., hydrophobic interactions with Leu287, hydrogen bonds with Arg367).
  • MD simulations : Assess ligand-receptor complex stability over 100-ns trajectories to prioritize derivatives with prolonged residence times .

Q. What in vivo models evaluate therapeutic potential for autoimmune or thrombotic diseases?

  • Murine collagen-induced arthritis : Measure IL-17 reduction in serum (ELISA) and joint inflammation (histopathology).
  • Rat arterial thrombosis : Oral administration (10 mg/kg) to assess inhibition of platelet aggregation (ex vivo aggregometry) .

Methodological Considerations

Q. How are solubility and stability profiles determined under physiological conditions?

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid (HPLC quantification).
  • Stability : Incubate at 37°C for 24h; analyze degradation products via LC-MS.
  • pH dependence : Test stability across pH 2–10 to identify optimal formulation conditions .

Q. What analytical techniques validate batch-to-batch consistency in synthesis?

  • HPLC-UV : Compare retention times and peak areas across batches.
  • DSC/TGA : Assess thermal stability and polymorphic forms.
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

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